molecular formula C15H21N3O3 B7352326 (3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one

(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one

Cat. No. B7352326
M. Wt: 291.35 g/mol
InChI Key: QBFRATYRDISZKW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one is a compound that belongs to the class of diazepines. It is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound is also known by its chemical name, Ro 15-4513.

Mechanism of Action

The mechanism of action of (3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one involves its interaction with the GABA-A receptor. The compound acts as a modulator of the receptor, enhancing the binding of GABA to the receptor site. This results in an increase in the inhibitory neurotransmission mediated by the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects. In addition, the compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the receptor and its interactions with other ligands. However, one of the limitations of using the compound is its potential toxicity and side effects, which can affect the results of the experiments.

Future Directions

There are several future directions for the research on (3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one. One of the directions is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and epilepsy. Another direction is the development of new ligands based on the structure of the compound, which can have improved pharmacological properties and reduced side effects. Finally, the compound can be used as a tool for studying the GABA-A receptor in various physiological and pathological conditions.

Synthesis Methods

The synthesis of (3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction of 4-oxo-4-(2-pyridyl)butanoic acid with (S)-3-amino-1-methyl-4-piperidinol, followed by the conversion of the resulting intermediate to the final product using appropriate reagents.

Scientific Research Applications

(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its use as a ligand for the GABA-A receptor. The compound has been shown to have high affinity for the receptor and can selectively bind to the receptor site.

properties

IUPAC Name

(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12-15(21)16-8-5-11-18(12)14(20)7-4-10-17-9-3-2-6-13(17)19/h2-3,6,9,12H,4-5,7-8,10-11H2,1H3,(H,16,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFRATYRDISZKW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)CCCN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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